![molecular formula C18H20ClNO3 B4410636 2-(4-chloro-3-methylphenoxy)-N-(2-methoxybenzyl)propanamide](/img/structure/B4410636.png)
2-(4-chloro-3-methylphenoxy)-N-(2-methoxybenzyl)propanamide
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(2-methoxybenzyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly known as "GW501516" or "Endurobol". This compound has gained significant attention in the scientific community due to its potential applications in research and development.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(2-methoxybenzyl)propanamide involves the activation of peroxisome proliferator-activated receptor delta (PPARδ). This activation leads to an increase in the expression of genes involved in fatty acid oxidation and energy metabolism, resulting in enhanced endurance and improved physical performance.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase the expression of genes involved in fatty acid oxidation, resulting in increased energy production and improved physical performance. This compound has also been found to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for the treatment of metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-chloro-3-methylphenoxy)-N-(2-methoxybenzyl)propanamide in lab experiments is its ability to enhance endurance and improve physical performance in animal studies. This makes it a useful tool for studying the mechanisms underlying exercise-induced adaptations. However, one of the limitations of this compound is its potential toxicity and adverse effects, which need to be carefully monitored in lab experiments.
Future Directions
There are several future directions for research involving 2-(4-chloro-3-methylphenoxy)-N-(2-methoxybenzyl)propanamide. One potential direction is the investigation of its therapeutic potential in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. Another direction is the study of its effects on muscle metabolism and mitochondrial function. Additionally, further research is needed to determine the long-term safety and potential side effects of this compound.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and development. Its ability to enhance endurance and improve physical performance makes it a useful tool for studying the mechanisms underlying exercise-induced adaptations. Its potential therapeutic applications in the treatment of metabolic disorders also make it a promising avenue for future research.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-(2-methoxybenzyl)propanamide has been widely used in scientific research for its potential applications in the field of sports medicine. It has been found to enhance endurance and improve physical performance in animal studies. This compound has also been investigated for its potential therapeutic applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(2-methoxyphenyl)methyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-12-10-15(8-9-16(12)19)23-13(2)18(21)20-11-14-6-4-5-7-17(14)22-3/h4-10,13H,11H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXECTXCNKFYZJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NCC2=CC=CC=C2OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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